Cyenopyrafen (CAS: 560121-52-0) is a highly lipophilic beta-ketonitrile derivative functioning as a Mitochondrial Electron Transport Inhibitor (METI) targeting Complex II (succinate dehydrogenase). For agricultural formulators and resistance management researchers, it serves as a critical active ingredient and analytical standard for controlling phytophagous mites, particularly Tetranychus urticae. Commercially procured cyenopyrafen is dominated by the highly active E-isomer and is characterized by extreme hydrophobicity (water solubility ~0.30 mg/L at 20 °C), requiring specialized non-aqueous or suspension concentrate (SC) formulation strategies [1]. Its primary procurement value lies in its structural divergence from legacy Complex I inhibitors, providing a distinct metabolic activation pathway that bypasses several widespread resistance mechanisms [2].
Substituting cyenopyrafen with older METI acaricides like pyridaben (a Complex I inhibitor) often results in field failure due to established target-site mutations and overexpressed detoxification enzymes in multi-resistant mite populations. Even within the Complex II inhibitor class, substituting cyenopyrafen with its closest analog, cyflumetofen, is not functionally equivalent. The two compounds utilize differing metabolic activation pathways—specifically involving distinct cytochrome P450 monooxygenases (e.g., CYP392A11)—which leads to asymmetric cross-resistance profiles [1]. A cyflumetofen-resistant strain may still be highly susceptible to cyenopyrafen. Furthermore, procuring generic or crude cyenopyrafen without strict stereochemical control is highly risky; the Z-isomer exhibits vastly inferior biological activity compared to the commercial E-isomer[2]. Without base-catalyzed isomerization to the E-form, uncharacterized isomeric mixtures will yield unpredictable efficacy and fail standardized bioassays.
The biological activity of cyenopyrafen is highly dependent on its geometric configuration. The commercial E-isomer demonstrates significantly higher acaricidal activity against spider mites compared to the Z-isomer[1]. Crude synthesis mixtures containing high ratios of the Z-isomer must undergo base-catalyzed isomerization to the E-form to achieve baseline efficacy [1]. Procurement specifications must therefore mandate high E-isomer purity to ensure reproducible mortality rates in bioassays and field applications.
| Evidence Dimension | Acaricidal activity dependence on geometric isomerism |
| Target Compound Data | Cyenopyrafen (E-isomer): High acaricidal activity (commercial standard) |
| Comparator Or Baseline | Cyenopyrafen (Z-isomer): Significantly inferior activity |
| Quantified Difference | E-isomer provides primary biological efficacy; Z-isomer requires chemical conversion to become active |
| Conditions | Biological assays on spider mites (Tetranychus spp.) |
Buyers must procure the stereochemically pure E-isomer or verified E-enriched mixtures to avoid formulation failure and unpredictable field performance.
While cyenopyrafen and cyflumetofen both target Complex II, their distinct metabolic activation pathways provide critical procurement differentiation. Laboratory selection of Tetranychus urticae with cyflumetofen resulted in a highly resistant strain that unexpectedly displayed negative cross-resistance to cyenopyrafen [1]. This indicates that the specific detoxification mechanisms upregulated to survive cyflumetofen actually render the mites more susceptible to cyenopyrafen [1].
| Evidence Dimension | Efficacy against cyflumetofen-resistant strains |
| Target Compound Data | Cyenopyrafen: High efficacy (Negative cross-resistance) |
| Comparator Or Baseline | Cyflumetofen: Complete resistance (Survival at registered field doses) |
| Quantified Difference | Cyenopyrafen restores control in populations where cyflumetofen selection has driven LC50 values beyond field application rates |
| Conditions | Laboratory-selected highly resistant T. urticae strains |
For resistance management programs, cyenopyrafen is not a redundant substitute for cyflumetofen but a necessary orthogonal tool for breaking specific resistance phenotypes.
Cyenopyrafen exhibits an extreme solubility differential that dictates its formulation pathways. It is practically insoluble in water (0.30 mg/L at 20 °C) but demonstrates massive solubility in organic solvents, exceeding 1000 g/L in dichloromethane and reaching 500-1000 g/L in toluene, acetone, and ethyl acetate [1]. This high lipophilicity prevents the use of standard aqueous solutions but makes cyenopyrafen an ideal candidate for high-load emulsifiable concentrates (EC) and specialized suspension concentrates (SC) [1].
| Evidence Dimension | Solubility profile for formulation processing |
| Target Compound Data | Cyenopyrafen: 500 - >1000 g/L in aromatic/polar organic solvents |
| Comparator Or Baseline | Aqueous baseline: 0.30 mg/L |
| Quantified Difference | >1,000,000-fold difference between organic (dichloromethane) and aqueous solubility |
| Conditions | Standard conditions at 20 °C |
Formulators must select non-aqueous solvent systems or advanced surfactant packages to process cyenopyrafen into stable commercial concentrates.
Cyenopyrafen functions as a pro-acaricide. Unlike direct-acting inhibitors, the parent compound must undergo metabolic de-esterification within the target organism to form the active enol (OH-form) [1]. This OH-form is the actual moiety that binds to and inhibits mitochondrial Complex II (succinate dehydrogenase)[1]. In vitro assays utilizing isolated mitochondria will fail to accurately reflect cyenopyrafen's potency if the parent compound is applied directly without metabolic activation.
| Evidence Dimension | Target site (Complex II) inhibition |
| Target Compound Data | Cyenopyrafen (OH-form / de-esterified): Potent inhibition |
| Comparator Or Baseline | Cyenopyrafen (Parent compound): Weak or no direct inhibition |
| Quantified Difference | Metabolic conversion to the OH-form is strictly required to achieve mitochondrial toxicity |
| Conditions | In vitro mitochondrial complex II inhibition assays vs. in vivo application |
Researchers designing high-throughput screening or target-binding assays must procure and utilize the de-esterified metabolite rather than the parent compound to observe direct enzyme inhibition.
Driven by its extreme solubility in toluene, ethyl acetate, and dichloromethane (>500 g/L) and near-zero water solubility (0.30 mg/L), cyenopyrafen is perfectly suited for the development of emulsifiable concentrates (EC) and suspension concentrates (SC). Formulators must leverage its high lipophilicity to design stable, weather-resistant agricultural products for citrus and horticultural crops[1].
Because cyflumetofen-resistant strains can exhibit negative cross-resistance to cyenopyrafen, agricultural researchers and crop protection managers should procure cyenopyrafen specifically to break resistance cycles in Tetranychus urticae populations that have become immune to other Complex II inhibitors or legacy Complex I METIs like pyridaben [2].
Given the vast difference in biological activity between the E-isomer and Z-isomer, regulatory laboratories and residue testing facilities must procure high-purity E-isomer cyenopyrafen standards. This ensures accurate calibration for LC-MS/MS monitoring of active residues in exported fruit, tea, and vegetable commodities [3].
As a pro-acaricide that requires de-esterification to the OH-form to inhibit Complex II, cyenopyrafen serves as an excellent model compound for studying arthropod metabolic activation. Researchers can use it to map the activity of specific cytochrome P450s (e.g., CYP392A11) and esterases in resistant pest phenotypes[4].
Irritant;Environmental Hazard